2-Phenylquinazolin-4-ol
Overview
Description
2-Phenylquinazolin-4-ol is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline ring system with a phenyl group attached at the second position and a hydroxyl group at the fourth position. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Scientific Research Applications
2-Phenylquinazolin-4-ol has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary target of 2-Phenylquinazolin-4-ol is the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) . This enzyme plays a crucial role in the detoxification process by metabolizing reactive quinones and quinone imines to their less reactive and less toxic hydroquinone forms .
Mode of Action
This compound interacts with NQO1 by inducing its activity . The compound shows concentration-dependent inducer activity with potencies in the low- or sub-micromolar range . This interaction results in an increase in the specific activity of NQO1, thereby enhancing the detoxification process .
Biochemical Pathways
The action of this compound primarily affects the NQO1 pathway . NQO1 is a cytosolic enzyme that catalyzes the obligatory two-electron reduction of many endogenous and environmental quinones using flavin adenine dinucleotide as a cofactor . By inducing the activity of NQO1, this compound enhances the reduction of quinones, thereby influencing the downstream effects of this pathway .
Pharmacokinetics
The compound’s interaction with nqo1 suggests that it is bioavailable and can reach its target in the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of the detoxification process . By inducing the activity of NQO1, the compound increases the metabolism of reactive quinones and quinone imines to their less reactive and less toxic forms . This action can potentially protect cells from the harmful effects of these reactive compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds in the environment can affect the compound’s ability to induce NQO1 . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and efficacy
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Phenylquinazolin-4-ol has been found to exhibit noteworthy pharmacological activities such as anticonvulsant, anticancer, anti-inflammatory, antimicrobial, anti-HIV, antiviral, and antidiabetic properties . It interacts with various enzymes and proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic enzyme that catalyses the obligatory two-electron reduction of many endogenous and environmental quinones .
Cellular Effects
In cellular processes, this compound has been observed to have significant effects. For instance, it has been found to induce the cytoprotective enzyme NQO1 . It also demonstrated the ability to significantly reduce the resistance in A549 cells to paclitaxel, while also inhibiting the migration and invasion of these cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to block the Nrf2-binding site of Keap1, thereby inducing NQO1 . Furthermore, it has been found to inhibit Cytochrome P450 1B1 (CYP1B1), which contributes to the metabolic inactivation of chemotherapeutics when overexpressed in tumor cells .
Metabolic Pathways
This compound is involved in the NQO1 metabolic pathway . It is also involved in the metabolic inactivation of chemotherapeutics through its inhibition of CYP1B1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinazolin-4-ol can be achieved through various methods. One efficient and environmentally benign pathway involves the oxidative coupling of 2-aminobenzamide and benzyl alcohol. This reaction is carried out under solvent- and transition metal-free conditions, using t-butyl sodium oxide as a base and oxygen as a green oxidant. The reaction proceeds at 120°C for 24 hours, yielding the desired product in high yield .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and non-toxic reagents, is emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form quinazolinone derivatives.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Comparison with Similar Compounds
- 2-Phenylquinazolin-4-one
- 2-Phenylquinazolin-4-amine
- 2-Phenylquinazolin-4-thiol
Comparison: 2-Phenylquinazolin-4-ol is unique due to the presence of the hydroxyl group at the fourth position, which imparts distinct chemical reactivity and biological activity. Compared to 2-Phenylquinazolin-4-one, the hydroxyl group allows for additional hydrogen bonding interactions, potentially enhancing its binding affinity to biological targets. The presence of the hydroxyl group also enables further functionalization through oxidation and substitution reactions, providing a versatile platform for the synthesis of novel derivatives.
Properties
IUPAC Name |
2-phenyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDULOAUXSMYUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299539 | |
Record name | 2-phenylquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672047 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1022-45-3 | |
Record name | 1022-45-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1022-45-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenylquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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